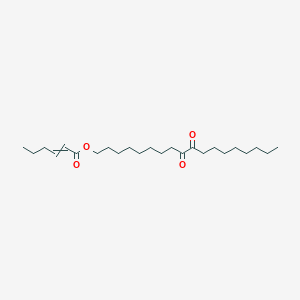

9,10-Dioxooctadecyl hex-2-enoate

Beschreibung

Eigenschaften

CAS-Nummer |

114145-11-8 |

|---|---|

Molekularformel |

C24H42O4 |

Molekulargewicht |

394.6 g/mol |

IUPAC-Name |

9,10-dioxooctadecyl hex-2-enoate |

InChI |

InChI=1S/C24H42O4/c1-3-5-7-8-11-15-18-22(25)23(26)19-16-12-9-10-13-17-21-28-24(27)20-14-6-4-2/h14,20H,3-13,15-19,21H2,1-2H3 |

InChI-Schlüssel |

LMPYNBCHKLEKNQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCC(=O)C(=O)CCCCCCCCOC(=O)C=CCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Esterification via Acid Catalysis

Fischer esterification represents a classical approach, where 9,10-dioxooctadecanoic acid reacts with hex-2-en-1-ol under acidic conditions.

Procedure :

- Combine equimolar quantities of 9,10-dioxooctadecanoic acid and hex-2-en-1-ol in toluene.

- Add concentrated sulfuric acid (1–2 mol%) and reflux at 110°C for 12–24 hours.

- Neutralize with aqueous sodium bicarbonate and extract with ethyl acetate.

- Purify via silica gel chromatography (hexane:ethyl acetate = 9:1).

Challenges :

- Ketone groups may undergo undesired aldol condensation under acidic conditions.

- Hex-2-en-1-ol’s volatility (bp: 144–146°C) necessitates azeotropic distillation setups.

Transesterification Using Enzymatic Catalysts

Enzymatic transesterification offers selectivity advantages, particularly for heat-sensitive substrates.

Procedure :

- Dissolve methyl hex-2-enoate (1.2 equiv) and 9,10-dioxooctadecanol (1.0 equiv) in tert-butanol.

- Add immobilized lipase (e.g., Lipozyme TL IM, 5–10 wt%) and incubate at 65°C for 8–12 hours.

- Filter the enzyme, concentrate under reduced pressure, and purify via recrystallization (ethanol/water).

Advantages :

Carbodiimide-Mediated Coupling

Activating the carboxylic acid with dicyclohexylcarbodiimide (DCC) enables room-temperature esterification.

Procedure :

- Stir 9,10-dioxooctadecanoic acid (1.0 equiv) with DCC (1.5 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dichloromethane.

- Add hex-2-en-1-ol (1.2 equiv) and react for 12–24 hours at 25°C.

- Filter precipitated dicyclohexylurea, wash with 1N HCl, and concentrate.

Optimization :

- Substituting DCC with ethylcarbodiimide hydrochloride (EDC) improves water solubility for easier purification.

Wittig Olefination for Hex-2-enoate Formation

Constructing the α,β-unsaturated ester in situ via Wittig reaction ensures regioselectivity.

Procedure :

- React ethyl 4-phosphonobutyrate with n-pentyltriphenylphosphonium bromide in THF at 0°C.

- Add n-butyllithium to generate the ylide, then introduce hexanal to form ethyl hex-2-enoate.

- Transesterify with 9,10-dioxooctadecanol using Lipozyme TL IM (see Section 2.2).

Yield Considerations :

Comparative Analysis of Methodologies

| Method | Catalyst/Reagent | Temperature (°C) | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|---|

| Acid Catalysis | H₂SO₄ | 110 | 50–60 | 70–80 | Low cost |

| Enzymatic Transester. | Lipozyme TL IM | 65 | 85–90 | 90–95 | Selectivity, mild conditions |

| Carbodiimide Coupling | DCC/DMAP | 25 | 75–80 | 85–90 | Room-temperature reaction |

| Wittig Olefination | n-BuLi/Ph₃P=CH | 0→25 | 60–65 | 70–75 | Regioselective double bond |

Challenges in Synthesis

Ketone Reactivity

The 9,10-diketone moiety is prone to nucleophilic attack or enolization under basic or acidic conditions. Enzymatic methods mitigate this by operating near neutral pH.

Purification Complexity

Co-elution of byproducts (e.g., unreacted alcohol or acid) necessitates gradient chromatography. Ethyl acetate/hexane mixtures resolve polar impurities effectively.

Analyse Chemischer Reaktionen

Types of Reactions

9,10-Dioxooctadecyl hex-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, forming diols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the oxo groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Diols or alcohols.

Substitution: Amines, ethers, or esters.

Wissenschaftliche Forschungsanwendungen

9,10-Dioxooctadecyl hex-2-enoate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 9,10-Dioxooctadecyl hex-2-enoate involves its interaction with specific molecular targets and pathways. The oxo groups in the compound can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the long hydrocarbon chain allows the compound to interact with lipid membranes, potentially altering their properties and functions .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues in the 9,10-Disubstituted Anthracene Family

Key Compounds :

Analysis: While 9,10-dioxooctadecyl hex-2-enoate is aliphatic, DHA derivatives are aromatic systems. The latter exhibit AIE properties due to restricted intramolecular motion in aggregated states, a feature absent in the target compound due to its flexible alkyl chain . Notably, DBPA (a DHA derivative) displays aggregation-caused quenching (ACQ), highlighting the critical role of substituent rigidity in optical behavior—a contrast to the non-planar, aliphatic structure of 9,10-dioxooctadecyl hex-2-enoate.

Esters with Long Alkyl Chains

Key Compounds :

Analysis: The extended C18 chain in 9,10-dioxooctadecyl hex-2-enoate may enhance hydrophobicity compared to shorter-chain esters. However, the absence of reactive isocyanate groups limits its utility in polymer crosslinking, a key application for hexamethylene diisocyanate derivatives .

Phosphaphenanthrene-Based Esters

Key Compounds :

Analysis: Phosphaphenanthrene esters exhibit superior thermal stability due to their rigid heterocyclic cores, whereas 9,10-dioxooctadecyl hex-2-enoate’s aliphatic structure may limit thermal resilience. The latter’s synthesis is likely simpler, as phosphaphenanthrene derivatives require controlled stepwise reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.